N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine
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Overview
Description
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine is a compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a 2-chlorophenyl group and a 2-methylpropan-1-amine group, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. The resulting brominated intermediate can then be converted into the desired compound through further reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furans with different functional groups.
Scientific Research Applications
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)amine: A structurally similar compound with potential differences in biological activity and chemical reactivity.
5-(Hydroxymethyl)-2-furfurylamines: Compounds with similar furan-based structures but different functional groups, leading to variations in properties and applications.
Uniqueness
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine is unique due to its specific combination of a furan ring, a 2-chlorophenyl group, and a 2-methylpropan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H18ClNO |
---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H18ClNO/c1-11(2)9-17-10-12-7-8-15(18-12)13-5-3-4-6-14(13)16/h3-8,11,17H,9-10H2,1-2H3 |
InChI Key |
QAMLVZXTWRAGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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